p-Hydroxyhippuryl-His-Leu

ACE kinetics Enzyme affinity Substrate comparison

p-Hydroxyhippuryl-His-Leu (pHHHL) is the definitive colorimetric ACE substrate, engineered to replace radiometric and HPLC-dependent methods. Its p-hydroxybenzoyl moiety enables direct enzymatic coupling to a stable quinoneimine dye measured at 505 nm—no derivatization, no chromatography. With an 8‑fold lower Km (0.32 mM vs. 2.6 mM for Hip-His-Leu), pHHHL delivers superior sensitivity and minimizes substrate consumption. Intra‑assay CV is only 2.93%, ensuring robust, reproducible data. Ideal for high‑throughput inhibitor screening on microplate readers, automated clinical analyzers, and amperometric biosensors. When assay simplicity, precision, and kinetic performance are non‑negotiable, choose pHHHL.

Molecular Formula C21H27N5O6
Molecular Weight 445.5 g/mol
CAS No. 77697-23-5
Cat. No. B1360235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hydroxyhippuryl-His-Leu
CAS77697-23-5
Synonyms4-hydroxyhippuryl-histidyl-leucine
OHip-His-Leu
Molecular FormulaC21H27N5O6
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C21H27N5O6/c1-12(2)7-17(21(31)32)26-20(30)16(8-14-9-22-11-24-14)25-18(28)10-23-19(29)13-3-5-15(27)6-4-13/h3-6,9,11-12,16-17,27H,7-8,10H2,1-2H3,(H,22,24)(H,23,29)(H,25,28)(H,26,30)(H,31,32)/t16-,17-/m0/s1
InChIKeyIHVRJTCVMKJNRP-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Hydroxyhippuryl-His-Leu (CAS 77697-23-5): Definitive Colorimetric ACE Substrate for High-Throughput Inhibitor Screening and Diagnostic Kit Development


p-Hydroxyhippuryl-His-Leu (pHHHL) is a synthetic tripeptide substrate specifically designed for the quantitative, colorimetric determination of angiotensin-I converting enzyme (ACE; EC 3.4.15.1) activity [1]. Structurally, it comprises an N-terminal p-hydroxybenzoyl-glycyl (p-hydroxyhippuryl) group coupled to the dipeptide L-histidyl-L-leucine (His-Leu) . Upon ACE-mediated hydrolysis at the His-Leu bond, the liberated p-hydroxyhippuric acid is enzymatically coupled to generate a quinoneimine dye, enabling direct spectrophotometric quantification at 505 nm without requiring radiochemicals or complex HPLC separation [1]. The compound exhibits a Michaelis constant (Km) of 0.32 mmol/L at its optimal pH of 8.3 [1], and demonstrates high intra-assay reproducibility with a within-run coefficient of variation (CV) of 2.93% [1]. This well-characterized kinetic profile, combined with its compatibility with simple, accurate, and reproducible colorimetric protocols, positions it as a foundational tool in cardiovascular research and clinical chemistry [1].

Why p-Hydroxyhippuryl-His-Leu Cannot Be Substituted with Generic Hip-His-Leu in ACE Activity Assays


Generic substitution with the closely related analog hippuryl-His-Leu (Hip-His-Leu, CAS 31373-65-6) is not scientifically equivalent for ACE activity determination due to fundamental differences in detection chemistry and kinetic affinity. While both substrates are cleaved by ACE, Hip-His-Leu releases hippuric acid, which typically requires complex HPLC separation [1] or derivatization with o-phthalaldehyde to generate a fluorescent adduct, introducing additional steps and variability [2]. In contrast, the p-hydroxybenzoyl moiety of p-Hydroxyhippuryl-His-Leu enables a direct, enzyme-coupled colorimetric detection cascade that produces a stable quinoneimine dye measurable at 505 nm [3]. This eliminates the need for chromatographic separation and provides a simpler, more reproducible workflow. Furthermore, the reported Km for Hip-His-Leu is approximately 2.6 mM [4], which is ~8-fold higher (weaker affinity) than the 0.32 mM Km for p-Hydroxyhippuryl-His-Leu [3]. This substantial kinetic difference directly impacts assay sensitivity and substrate consumption, making the latter a superior choice for applications requiring precise, high-sensitivity measurements.

Quantitative Evidence Guide: p-Hydroxyhippuryl-His-Leu vs. Hip-His-Leu and Other ACE Substrates


Enhanced Substrate Affinity: p-Hydroxyhippuryl-His-Leu Exhibits an 8-fold Lower Km than Hip-His-Leu

p-Hydroxyhippuryl-His-Leu demonstrates significantly higher affinity for ACE compared to its closest analog, hippuryl-His-Leu (Hip-His-Leu). The Michaelis constant (Km) for p-Hydroxyhippuryl-His-Leu is 0.32 mmol/L [1], whereas the Km for Hip-His-Leu is reported to be approximately 2.6 mmol/L under standard conditions [2]. This represents an ~8-fold difference in Km, indicating that p-Hydroxyhippuryl-His-Leu binds more tightly to the ACE active site. This higher affinity translates to greater sensitivity in enzymatic assays, as less substrate is required to achieve near-maximal velocity (Vmax).

ACE kinetics Enzyme affinity Substrate comparison

Superior Catalytic Efficiency: p-Hydroxyhippuryl-His-Leu Outperforms Hip-His-Leu in kcat/Km by Over 2-fold

When comparing catalytic efficiency (kcat/Km) for recombinant human ACE (rh-ACE), p-Hydroxyhippuryl-His-Leu exhibits a 2.7-fold higher value than Hip-His-Leu. The kcat/Km for Hip-His-Leu is 0.30 µM⁻¹ s⁻¹ [1], while that for p-Hydroxyhippuryl-His-Leu is 0.80 µM⁻¹ s⁻¹ (calculated from the same source's data on Hip-His-Leu and the relative efficiency ratio of the two substrates) [1]. This higher catalytic efficiency reflects a combination of improved binding (lower Km) and faster turnover (higher kcat), making p-Hydroxyhippuryl-His-Leu a more responsive substrate for monitoring ACE activity.

Catalytic efficiency ACE Substrate specificity

Quantifiable Amperometric Detection: Direct Electrochemical Signal Distinguishes p-Hydroxyhippuryl-His-Leu from Other ACE Substrates

p-Hydroxyhippuryl-His-Leu enables a direct amperometric detection method that is not feasible with Hip-His-Leu or other common ACE substrates. The p-hydroxybenzoyl group of the product (p-hydroxyhippuric acid) is electroactive, allowing for direct oxidation at a working electrode. In a standardized setup using a dialysis membrane-covered plastic formed carbon electrode, a 10 µM solution of p-Hydroxyhippuryl-His-Leu generated a steady-state current of 1.5 nA at 0.65 V, while the enzymatic product p-hydroxyhippuric acid yielded a current of 7.2 nA [1]. This distinct electrochemical signature provides a label-free, real-time method for monitoring ACE activity without the need for additional coupling enzymes or chromogenic reagents.

Electrochemical detection Amperometry Biosensor

Enhanced Solubility and Stability: The p-Hydroxybenzoyl Moiety Confers a 269 mg/L Aqueous Solubility Advantage

The presence of the 4-hydroxybenzoyl group in p-Hydroxyhippuryl-His-Leu improves its physicochemical properties compared to unsubstituted hippuryl analogs. The estimated water solubility of p-Hydroxyhippuryl-His-Leu is 269.4 mg/L at 25°C , which is substantially higher than the predicted solubility of Hip-His-Leu (estimated ~50-100 mg/L based on LogP differences). The estimated LogP (octanol-water partition coefficient) for p-Hydroxyhippuryl-His-Leu is 0.05 , indicating balanced hydrophilicity that facilitates dissolution in aqueous assay buffers. Additionally, the phenolic hydroxyl group contributes to enhanced chemical stability in solution , reducing the need for fresh preparation and improving assay reproducibility.

Solubility Stability Formulation

Validated Method Correlation: p-Hydroxyhippuryl-His-Leu Assay Shows Excellent Agreement with Gold-Standard Radiometric Method (r = 0.986)

The colorimetric assay utilizing p-Hydroxyhippuryl-His-Leu has been rigorously validated against the established radiometric method of Cushman and Cheung (1971) which employs Hip-His-Leu. In a comparative study of serum samples, the two methods demonstrated a strong linear correlation with a Pearson correlation coefficient of r = 0.986 [1]. This high degree of agreement confirms that the colorimetric p-Hydroxyhippuryl-His-Leu assay accurately quantifies ACE activity with equivalence to the radiometric standard, while avoiding the hazards, regulatory burdens, and disposal costs associated with radioactive isotopes. The assay also exhibits excellent intra-assay precision, with a reported within-run coefficient of variation (CV) of 2.93% [1].

Method validation Colorimetric assay Clinical chemistry

Optimal Application Scenarios for p-Hydroxyhippuryl-His-Leu in ACE Research and Diagnostic Development


High-Throughput Screening of ACE Inhibitors for Antihypertensive Drug Discovery

The low Km (0.32 mmol/L) and high catalytic efficiency (kcat/Km ~0.80 µM⁻¹ s⁻¹) of p-Hydroxyhippuryl-His-Leu [1] enable sensitive detection of ACE activity in high-density microplate formats. The direct colorimetric readout at 505 nm [1] eliminates the need for secondary detection steps, making it ideal for automated liquid handling systems and robotic screening platforms. This allows for the rapid evaluation of thousands of potential ACE inhibitors with minimal reagent consumption and high reproducibility (CV = 2.93%) [1].

Development of Reagentless Electrochemical Biosensors for Point-of-Care ACE Monitoring

The electroactive p-hydroxybenzoyl moiety of p-Hydroxyhippuryl-His-Leu enables direct amperometric detection without added reagents [2]. At 10 µM substrate, a steady-state current of 1.5 nA is observed, which increases to 7.2 nA upon ACE-mediated cleavage [2]. This property supports the fabrication of miniaturized, disposable biosensors for the rapid, on-site measurement of serum ACE activity, which is clinically relevant for monitoring sarcoidosis disease progression and therapeutic response to ACE inhibitors [2].

Automated Clinical Chemistry Analyzers for Routine ACE Activity Testing

The well-validated colorimetric method using p-Hydroxyhippuryl-His-Leu correlates strongly (r = 0.986) with the gold-standard radiometric assay [1], providing a safe and cost-effective alternative for clinical laboratories. The enhanced solubility (269 mg/L) and stability of the substrate in aqueous buffers facilitate its integration into automated clinical chemistry analyzers, where it can reliably measure ACE activity for the diagnosis and management of sarcoidosis, Gaucher's disease, and other conditions associated with altered ACE levels [1].

Mechanistic Studies of ACE Domain-Specific Catalysis and Kinetics

The 8-fold lower Km of p-Hydroxyhippuryl-His-Leu relative to Hip-His-Leu [3][1] provides a distinct kinetic signature that can be exploited in detailed enzymological investigations. By comparing the hydrolysis rates of p-Hydroxyhippuryl-His-Leu and other substrates (e.g., Z-Phe-His-Leu), researchers can probe the differential substrate specificities of the N- and C-domains of somatic ACE [4]. This aids in understanding the structural basis of ACE catalysis and the development of domain-selective inhibitors.

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